2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
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Overview
Description
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H7F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an aniline moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves the reaction of aniline with hexafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hexafluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, leading to its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol
- 3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
- 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Uniqueness
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is unique due to its specific hexafluoropropoxy group, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring these characteristics .
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGLGDJRRTDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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